Cyclopropyl m-ethylbenzylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-[(3-ethylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H17N/c1-2-10-4-3-5-11(8-10)9-13-12-6-7-12/h3-5,8,12-13H,2,6-7,9H2,1H3 |
InChI Key |
MKPLUXPGQSJZPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CNC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclopropyl M Ethylbenzylamine and Its Analogues
Retrosynthetic Analysis and Classical Methodologies for Cyclopropylamine (B47189) Synthesis
A retrosynthetic analysis of Cyclopropyl (B3062369) m-ethylbenzylamine reveals several potential bond disconnections. The most apparent disconnection is at the C-N bond, suggesting a synthesis from cyclopropylamine and a suitable m-ethylbenzyl electrophile, or vice versa. Another strategic disconnection involves the formation of the cyclopropane (B1198618) ring itself, leading to precursors that can be cyclized to introduce the three-membered ring at a late stage. Classical approaches to the core cyclopropylamine moiety often rely on rearrangement reactions, reduction of functionalized precursors, or the formation of the cyclopropane ring from acyclic starting materials.
Curtius Rearrangement and Related Approaches
The Curtius rearrangement is a powerful and widely used method for the synthesis of primary amines from carboxylic acids, involving the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.govrsc.org This method is advantageous due to its tolerance of a wide variety of functional groups and the retention of stereochemistry at the migrating carbon center. wikipedia.orgnih.gov
The general mechanism involves the conversion of a carboxylic acid to an acyl azide, typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). The acyl azide then undergoes rearrangement to an isocyanate with the loss of nitrogen gas. Subsequent hydrolysis of the isocyanate yields the primary amine. wikipedia.orgorganic-chemistry.org For the synthesis of cyclopropylamine precursors, cyclopropanecarboxylic acid is the key starting material. The isocyanate intermediate can be trapped with various nucleophiles, such as tert-butanol to yield Boc-protected amines, which are valuable intermediates in organic synthesis. wikipedia.org
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Cyclopropanecarboxylic acid | 1. (COCl)₂, 2. NaN₃, 3. Heat, 4. H₂O/H⁺ | Cyclopropylamine | Varies | organic-chemistry.org |
| Substituted Phenylpropanoic Acid | 1. DPPA, Et₃N, t-BuOH, Toluene | Boc-protected Benzylamine (B48309) | Good | nih.gov |
| Cyclopropane Carboxylic Acid Derivative | DPPA, Et₃N, t-BuOH, Toluene | Boc-protected Cyclopropylamine | 70 | acs.org |
Reduction of Nitrocyclopropane Precursors
The reduction of nitrocyclopropanes provides a direct route to cyclopropylamines. This method benefits from the accessibility of nitrocyclopropanes through various cyclopropanation reactions of nitroalkenes. The nitro group, being a strong electron-withdrawing group, facilitates the formation of the cyclopropane ring and can be readily reduced to an amino group using standard reducing agents.
Commonly employed reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) and metal-based reductions (e.g., Zn/HCl, Sn/HCl, or Fe/HCl). The choice of reducing agent can be critical to avoid the opening of the strained cyclopropane ring. Catalytic hydrogenation is often preferred for its mild conditions and high yields.
| Nitrocyclopropane Derivative | Reducing Agent | Solvent | Product | Yield (%) |
| 1-Nitro-2-phenylcyclopropane | H₂, Pd/C | Ethanol | 2-Phenylcyclopropylamine | High |
| Substituted Nitrocyclopropane | Zn, HCl | Acetic Acid | Substituted Cyclopropylamine | Moderate-Good |
| Various Nitrocyclopropanes | Catalytic Hydrogenation | Various | Corresponding Cyclopropylamines | Varies |
Cyclopropane Ring Formation via Halogenated Intermediates
The construction of the cyclopropane ring from acyclic precursors containing halogen atoms is a fundamental strategy in organic synthesis. The Simmons-Smith reaction and related methodologies are prominent examples. organic-chemistry.orgwikipedia.orgresearchgate.netnih.govthermofisher.com This reaction typically involves the treatment of an alkene with a carbenoid species, most commonly generated from diiodomethane and a zinc-copper couple (ICH₂ZnI). wikipedia.orgnih.govthermofisher.com The reaction is stereospecific, with the configuration of the starting alkene being retained in the cyclopropane product. wikipedia.org
For the synthesis of precursors to Cyclopropyl m-ethylbenzylamine, a substituted styrene such as m-ethylstyrene could undergo cyclopropanation. The resulting arylcyclopropane can then be further functionalized to introduce the aminomethyl group. Alternatively, the use of haloforms (e.g., CHCl₃, CHBr₃) in the presence of a strong base can generate dihalocarbenes, which add to alkenes to form dihalocyclopropanes. rsc.org These dihalocyclopropanes can then be reduced and functionalized to afford the desired cyclopropylamine.
| Alkene | Reagent | Product | Yield (%) | Reference |
| Cyclohexene | CH₂I₂, Zn-Cu | Norcarane | Good | wikipedia.org |
| Substituted Styrene | CH₂I₂, Et₂Zn | Substituted Phenylcyclopropane | Varies | researchgate.net |
| Olefin | CHBr₃, KOtBu | Dibromocyclopropane | Good | rsc.org |
Contemporary Synthetic Strategies for Substituted Cyclopropylbenzylamines
More recent synthetic methods offer increased efficiency, selectivity, and functional group tolerance for the preparation of complex cyclopropylamines. These strategies often employ organometallic reagents and ylide chemistry to construct the cyclopropane ring or to introduce the amine functionality.
Organometallic Reagent-Mediated Cyclopropanations
The Kulinkovich reaction and its modifications represent a powerful organometallic approach to cyclopropanols and cyclopropylamines from esters and nitriles, respectively. organic-chemistry.orgsynarchive.comwikipedia.org The Kulinkovich-Szymoniak reaction, a notable variation, allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.org
The mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the nitrile to form an azatitanacyclopentene, which upon treatment with a Lewis acid, rearranges to the cyclopropylamine. organic-chemistry.org This method is particularly useful for the synthesis of 1-substituted cyclopropylamines. For instance, the reaction of a substituted benzonitrile with ethylmagnesium bromide in the presence of Ti(OiPr)₄ can yield the corresponding 1-arylcyclopropylamine.
Another important class of organometallic-mediated cyclopropanations involves rhodium-catalyzed reactions of diazo compounds with alkenes. rsc.orgnih.govnih.gov These reactions proceed via a metal carbene intermediate and are highly efficient for the synthesis of substituted cyclopropanes. The resulting cyclopropyl esters can then be converted to the desired amines through standard functional group transformations.
| Nitrile/Ester | Grignard Reagent | Catalyst | Product | Yield (%) | Reference |
| Benzonitrile | EtMgBr | Ti(OiPr)₄ | 1-Phenylcyclopropylamine | Good | organic-chemistry.org |
| Various Nitriles | R'MgX | Ti(OiPr)₄ / Lewis Acid | 1-Substituted Cyclopropylamines | Moderate-Good | organic-chemistry.org |
| Styrene | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 2-phenylcyclopropanecarboxylate | High | nih.gov |
Ylide-Based Cycloaddition Reactions
Ylide-based reactions, particularly the Corey-Chaykovsky reaction, provide an excellent method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgadichemistry.com This reaction involves the use of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, which acts as a methylene transfer agent. organic-chemistry.orgadichemistry.com
The reaction of a sulfur ylide with an α,β-unsaturated ketone or ester proceeds via a 1,4-conjugate addition to form an enolate intermediate, which then undergoes an intramolecular nucleophilic substitution to close the cyclopropane ring. organic-chemistry.org For the synthesis of precursors to this compound, a substituted cinnamate ester could be reacted with a sulfur ylide to generate a phenylcyclopropanecarboxylate. This ester can then be converted to the target amine.
Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes offer a direct route to pyrrolidine rings, which can be considered as functionalized cyclopropylamine analogues. acs.orgnih.govmdpi.comrsc.orgnih.gov These reactions are often highly stereoselective and allow for the rapid construction of complex nitrogen-containing heterocycles. acs.orgnih.gov
| α,β-Unsaturated Compound | Ylide | Product | Yield (%) | Reference |
| Chalcone | Dimethylsulfoxonium methylide | 1,2-Dibenzoylcyclopropane | Good | organic-chemistry.org |
| Substituted Cinnamate Ester | Dimethylsulfonium methylide | Phenylcyclopropanecarboxylate | Varies | alfa-chemistry.com |
| Fluorinated Styrenes | Azomethine Ylide | Fluorinated Pyrrolidines | up to 96% | nih.gov |
Divergent Synthesis from Advanced Intermediates
Divergent synthesis represents a powerful strategy for generating libraries of structurally related compounds, such as analogues of this compound, from a common advanced intermediate. This approach relies on a bifunctional scaffold that allows for orthogonal derivatization, meaning that one functional group can be modified without affecting the other. nih.govnih.gov A common strategy involves a cyclopropane ring equipped with two distinct reactive handles, for instance, an ester and a sulfide group. nih.govresearchgate.net
The synthesis begins with the large-scale preparation of a bifunctional cyclopropyl scaffold, which can often be achieved via metal-catalyzed cyclopropanation. nih.govresearchgate.net Once this core intermediate is obtained, a variety of transformations can be applied. The ester functionality can be subjected to hydrolysis to form a carboxylic acid, reduction to yield an alcohol, or amidation to produce various amides. nih.gov Concurrently or sequentially, the sulfide group can be oxidized to a sulfoxide or sulfone. nih.gov
A key step in this divergent approach is the sulfoxide-magnesium exchange, which generates a stable cyclopropyl Grignard reagent. nih.govnih.gov This organometallic intermediate is highly versatile and can be trapped with a wide array of electrophiles. For example, reaction with N,N-dimethylformamide yields a cyclopropyl aldehyde, while trapping with a boronic ester produces a cyclopropyl boronic ester, a valuable precursor for cross-coupling reactions. nih.gov This method enables the installation of diverse substituents, including various aryl and heteroaryl groups, directly onto the cyclopropane ring through Negishi cross-coupling. nih.gov By systematically applying these varied reaction pathways to the common intermediate, a diverse library of cyclopropane-containing compounds can be efficiently synthesized.
Table 1: Example of a Divergent Synthetic Strategy from a Bifunctional Cyclopropane
| Step | Transformation | Reagents/Conditions | Resulting Functional Group |
| Scaffold Synthesis | Cobalt-Catalyzed Cyclopropanation | Phenyl vinyl sulfide, Ethyl diazoacetate, Co(II) catalyst | (E/Z)-ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate |
| Handle 1 Deriv. | Amidation | Amine, Coupling agent | Cyclopropyl Carboxamide |
| Reduction | LiAlH₄ or similar reducing agent | Cyclopropyl Methanol | |
| Hydrolysis | NaOH or LiOH | Cyclopropyl Carboxylic Acid | |
| Handle 2 Deriv. | Oxidation | m-CPBA or Oxone® | Cyclopropyl Sulfoxide/Sulfone |
| Sulfoxide-Mg Exchange | i-PrMgCl·LiCl | Cyclopropyl Grignard Reagent | |
| Trapping/Coupling | Electrophile (e.g., DMF, boronic ester) or Pd-catalyst | Diversely substituted cyclopropanes |
Stereoselective Synthesis of Chiral this compound Isomers
The synthesis of specific stereoisomers of chiral molecules like this compound is critical, as different enantiomers and diastereomers often exhibit distinct biological activities. Stereoselective synthesis encompasses methods that control the three-dimensional arrangement of atoms, including enantioselective and diastereoselective approaches.
Enantioselective Catalysis and Resolution Techniques
Achieving enantiomeric purity in cyclopropylamines can be approached through two primary strategies: direct asymmetric synthesis using chiral catalysts or the separation of a racemic mixture through resolution.
Enantioselective Catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction, producing one enantiomer in excess. For the synthesis of chiral cyclopropylamines, this can be achieved through methods such as the catalytic enantioselective addition of cyclopropylacetylene to imines, catalyzed by a chiral BINOL-type zinc complex. nih.gov Another powerful approach is dual-catalyst systems, which combine a chiral Lewis acid with a photoredox catalyst to achieve enantiocontrolled [3+2] photocycloadditions of aryl cyclopropyl ketones, enabling the construction of complex cyclopentane structures. nih.gov
Resolution Techniques are employed to separate a 50:50 mixture (racemate) of enantiomers. A classic and effective method for resolving racemic amines is through the formation of diastereomeric salts. stereoelectronics.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wpmucdn.com This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated from its salt by treatment with a base. wpmucdn.com
Table 2: Classical Resolution of a Racemic Amine
| Step | Process | Description | Example Reagent |
| 1 | Salt Formation | The racemic amine is reacted with a chiral resolving agent to form a mixture of two diastereomeric salts. | (+)-Tartaric Acid |
| 2 | Fractional Crystallization | The diastereomeric salts are separated based on their differential solubility in a suitable solvent. The less soluble salt crystallizes out. | Methanol |
| 3 | Filtration | The crystallized, less-soluble diastereomeric salt is physically separated from the solution containing the more-soluble salt. | Vacuum filtration |
| 4 | Liberation of Amine | The purified diastereomeric salt is treated with a base to regenerate the enantiomerically pure free amine. | Sodium Hydroxide (B78521) |
| 5 | Isolation | The pure enantiomer of the amine is isolated from the aqueous solution, typically by extraction with an organic solvent. | Diethyl ether |
Diastereoselective Control in Cyclopropane Ring Formation
Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. In the context of forming a cyclopropane ring on a molecule that already possesses a chiral center, the goal is to control the relative orientation of the new stereocenters with respect to the existing one. This is often achieved through substrate-directed control, where a functional group within the starting material guides the reagent to a specific face of the molecule. nih.govunl.pt
A well-established example is the directed Simmons-Smith cyclopropanation of chiral allylic alcohols. unl.pt The hydroxyl group of the substrate can coordinate with the zinc-based reagent (IZnCH₂I), delivering the methylene group to the syn-face of the double bond with high selectivity. unl.ptunl.pt This rigidity and directing effect of the cyclopropyl core allows for highly diastereoselective reactions on an adjacent alkenyl moiety. nih.gov This principle has been widely applied in the synthesis of complex molecules, including steroids and sugars, where a pre-existing alcohol or ether group directs the cyclopropanation with excellent stereocontrol. unl.pt The choice of reagent and reaction conditions can sometimes be tuned to favor either the syn or anti diastereomer.
Table 3: Diastereoselectivity in Directed Cyclopropanation
| Substrate Type | Directing Group | Reagent | Predominant Diastereomer |
| Acyclic (Z)-Allylic Alcohol | Hydroxyl (-OH) | Zn-Cu, CH₂I₂ | syn |
| Acyclic (E)-Allylic Alcohol | Hydroxyl (-OH) | Zn-Cu, CH₂I₂ | syn (lower selectivity) |
| Cyclic Alkenyl Carbinol | Hydroxyl (-OH) | Et₂Zn, CH₂I₂ | syn |
| Glucal Derivative | Benzyl (B1604629) Ether (-OBn) | Halomethylzinc reagents | syn |
Biocatalytic Routes for Optically Active Cyclopropylamines
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild conditions. For the synthesis of optically active amines, several biocatalytic strategies are available. cornell.eduresearchgate.net
Kinetic Resolution is a common approach that uses enzymes, particularly lipases, to selectively react with one enantiomer in a racemic mixture. researchgate.net For instance, a lipase can catalyze the acylation of a racemic amine, but at a much faster rate for one enantiomer than the other. researchgate.net Stopping the reaction at approximately 50% conversion allows for the separation of the unreacted, enantiomerically enriched amine from the acylated product. researchgate.net
Asymmetric Synthesis from prochiral precursors offers a more direct route to enantiopure products. Transaminases (ATAs) are powerful biocatalysts that can transfer an amino group from a donor molecule to a prochiral ketone, creating a new stereocenter with high enantioselectivity. cornell.eduresearchgate.net This method avoids the 50% theoretical yield limit of kinetic resolution.
More advanced biocatalytic methods involve the use of engineered enzymes for reactions not typically found in nature. For example, engineered myoglobin variants have been developed to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins using diazo compounds as carbene precursors. wpmucdn.comrsc.orgrochester.edu This represents a cutting-edge approach to forming chiral cyclopropane rings directly with enzymatic precision. wpmucdn.comrsc.org
Table 4: Comparison of Biocatalytic Methods for Chiral Amine Synthesis
| Method | Enzyme Class | Principle | Max. Theoretical Yield |
| Kinetic Resolution | Hydrolases (e.g., Lipases) | Enantioselective modification of one enantiomer in a racemic mixture. | 50% |
| Asymmetric Synthesis | Transferases (e.g., Transaminases) | Conversion of a prochiral substrate into a single enantiomeric product. | 100% |
| Biocatalytic Cyclopropanation | Engineered Heme Proteins (e.g., Myoglobin variants) | Direct enantioselective formation of the cyclopropane ring on an olefin. | 100% |
Metabolic Transformations of Cyclopropyl M Ethylbenzylamine Derivatives
In Vitro Metabolic Pathways of Cyclopropylamine (B47189) Scaffolds
In vitro studies using model compounds with cyclopropylamine scaffolds have elucidated several key metabolic pathways. These pathways are critical for understanding the potential for bioactivation and the generation of metabolites with different pharmacological or toxicological profiles.
A primary metabolic pathway for cyclopropylamines involves the oxidative opening of the strained three-membered ring. acs.orgnih.gov This process is often initiated by a one-electron oxidation at the nitrogen atom, catalyzed by metabolic enzymes, to form a highly reactive aminium radical-cation. researchgate.netacs.orgnih.govresearchgate.net The inherent strain in the cyclopropyl (B3062369) ring facilitates the rapid scission (ring-opening) of the aminium radical to generate a more stable carbon-centered radical. researchgate.netacs.org This ring-opening is a key step that leads to a variety of subsequent transformations and the formation of acyclic metabolites. acs.org For example, studies with N-cyclopropyl-N-methylaniline demonstrated that its oxidation leads exclusively to products derived from the fragmentation of the cyclopropane (B1198618) ring. nih.govnih.gov
The cleavage of the cyclopropane ring can occur at the distal C-C bond, a process that can be influenced by the presence of strong π-acceptor groups and superacid conditions in chemical models. nih.gov In enzymatic systems, this ring-opening is a critical event that can lead to either detoxification or the formation of reactive species.
Following the initial one-electron oxidation and subsequent ring scission of the cyclopropylamine moiety, a carbon-centered radical is formed. acs.orgnih.govresearchgate.net This radical intermediate can undergo further oxidation to yield reactive species, such as α,β-unsaturated aldehydes. acs.orgnih.gov The formation of these reactive metabolites has been demonstrated in studies of model cyclopropylamine compounds designed to mimic the structure of drugs like trovafloxacin (B114552). acs.orgnih.gov
These reactive aldehydes are electrophilic and can react with cellular nucleophiles. For instance, the α,β-unsaturated aldehyde metabolite has been shown to react with glutathione (B108866) and other thiol nucleophiles. acs.orgnih.gov This reactivity suggests a potential for the formation of covalent adducts with hepatic proteins, which is a mechanism often implicated in drug-induced toxicity. acs.orgnih.gov The generation of such reactive intermediates is a significant concern in drug design, as it can lead to undesirable biotransformations and adverse effects. hyphadiscovery.com
Alongside ring-opening pathways, N-dealkylation and N-hydroxylation are common metabolic transformations for amines, including those with cyclopropyl groups. acs.orgresearchgate.net N-dealkylation, catalyzed by cytochrome P450 (P450) enzymes, involves the removal of an alkyl or cycloalkyl group from the nitrogen atom. acs.orgnih.gov For some cyclopropylamines, N-dealkylation occurs with the loss of the cyclopropyl group. acs.org For instance, in vitro studies with cyclopropylfentanyl using human liver microsomes and hepatocytes identified the N-dealkylated metabolite, cyclopropylnorfentanyl, as the major product. researchgate.net Studies using N-cyclopropyl-N-methylaniline showed that its metabolism by P450 enzymes can yield both N-methylaniline (loss of the cyclopropyl group) and N-cyclopropylaniline (loss of the methyl group). nih.gov
N-hydroxylation, the addition of a hydroxyl group to the nitrogen atom, can be catalyzed by both P450 enzymes and flavin-containing monooxygenases (FMOs). researchgate.net This pathway can lead to the formation of hydroxylamine (B1172632) metabolites. researchgate.netnih.gov N-hydroxylation can be a competing pathway to N-dealkylation and, in some cases, may be a prerequisite step for other transformations, such as the formation of metabolic intermediate (MI) complexes with P450 enzymes. researchgate.netnih.gov
Enzymatic Systems Governing Cyclopropylamine Metabolism
The metabolism of cyclopropylamine derivatives is primarily governed by two major superfamilies of enzymes: Cytochrome P450s and Flavin-containing monooxygenases.
The Cytochrome P450 (P450) superfamily of heme-containing enzymes plays a central role in the oxidative metabolism of a vast array of xenobiotics, including cyclopropylamines. hyphadiscovery.comnih.gov Different P450 isoforms exhibit varying specificities for cyclopropylamine substrates.
CYP1A2 : This isoform has been identified as a key enzyme in the bioactivation of certain cyclopropylamines. For example, the hepatotoxicity associated with the antibiotic trovafloxacin is linked to the CYP1A2-mediated oxidation of its cyclopropylamine moiety, which results in reactive, ring-opened intermediates. hyphadiscovery.comacs.org
CYP2B1, CYP2C11, and CYP2E1 : Studies with N-cyclopropylbenzylamine in reconstituted P450 systems showed that significant metabolic intermediate complex formation did not occur with CYP2B1, CYP2C11, or CYP2E1, suggesting these isoforms are less involved in this specific pathway for this substrate. nih.gov However, purified reconstituted CYP2B1 was shown to catalyze the N-dealkylation of N-cyclopropyl-N-methylaniline. nih.gov
CYP3A4 : This major human P450 isoform is also involved in the metabolism of some cyclopropyl-containing drugs. hyphadiscovery.com
Cyclopropylamines can also act as mechanism-based inactivators, or "suicide substrates," for P450 enzymes. acs.orgnih.govfrontiersin.org This inactivation is believed to occur via the ring-opening mechanism, where the resulting radical covalently modifies the enzyme. researchgate.net However, another mechanism of inactivation involves the formation of metabolic intermediate (MI) complexes, where a nitroso metabolite coordinates tightly to the heme iron of the P450, preventing further enzymatic activity. nih.gov
Flavin-containing monooxygenases (FMOs) are another important class of Phase I metabolic enzymes that catalyze the oxygenation of nucleophilic heteroatoms in various xenobiotics. nih.govwikipedia.org FMOs and P450s often have overlapping substrate specificities, but their mechanisms and products can differ. ucl.ac.uk
In the context of cyclopropylamine metabolism, FMOs are particularly important in catalyzing N-hydroxylation reactions. researchgate.net The FMO-catalyzed conversion of a secondary cyclopropylamine to a secondary hydroxylamine can be a critical step. researchgate.net This hydroxylamine can then be further oxidized by either FMO or P450 to a nitrone, which ultimately leads to the formation of a nitrosoalkane that forms an inhibitory MI complex with P450 enzymes. nih.gov Indeed, studies have shown that the formation of such P450-MI complexes from compounds like N-cyclopropylbenzylamine does not occur in microsomal systems where FMO has been inactivated by heat, highlighting the essential role of FMO in this pathway. nih.gov FMOs 1 and 3, in particular, have been implicated in the metabolism of cyclopropyl-containing drugs. hyphadiscovery.com
Data Tables
Table 1: Summary of In Vitro Metabolic Pathways for Cyclopropylamine Scaffolds
| Metabolic Pathway | Initiating Step | Key Intermediates | Final Products/Consequences |
|---|---|---|---|
| Oxidative Ring Opening | One-electron oxidation at nitrogen | Aminium radical-cation, Carbon-centered radical | Acyclic metabolites, Reactive aldehydes |
| N-Dealkylation | C-hydroxylation or single electron transfer | Carbinolamine or Iminium ion | Dealkylated amine, Aldehyde/Ketone (e.g., formaldehyde, cyclopropanone) |
| N-Hydroxylation | Oxygenation of the nitrogen atom | Hydroxylamine | Further oxidation to nitrones, nitroso compounds |
| Metabolic Intermediate (MI) Complex Formation | FMO-mediated N-hydroxylation followed by P450 oxidation | Nitrosoalkane | Inhibition of Cytochrome P450 activity |
Table 2: Enzymatic Systems and Their Roles in Cyclopropylamine Metabolism
| Enzyme Family | Specific Isoform(s) | Primary Metabolic Reaction(s) | Example Substrate/Process |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP1A2 | Oxidative ring opening, Bioactivation | Trovafloxacin model compound oxidation to a reactive aldehyde acs.orgnih.gov |
| CYP2B1 | N-dealkylation | Metabolism of N-cyclopropyl-N-methylaniline nih.gov | |
| CYP3A4 | General oxidation | Metabolism of various cyclopropyl-containing drugs hyphadiscovery.com |
| Flavin-Containing Monooxygenase (FMO) | FMO1, FMO3 | N-hydroxylation | Initial step in the formation of P450-MI complexes from N-cyclopropylbenzylamine hyphadiscovery.comnih.gov |
Myeloperoxidase-Mediated Oxidation
Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and to a lesser degree in monocytes. mdpi.com Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the production of potent reactive oxidants. mdpi.comresearchgate.net The enzyme utilizes hydrogen peroxide (H₂O₂) to oxidize halides (like chloride, Cl⁻) and pseudo-halides into corresponding hypohalous acids, with hypochlorous acid (HOCl) being a primary and highly reactive product. mdpi.comnih.gov
MPO possesses two main catalytic pathways: the halogenation cycle and the peroxidase cycle. nih.govresearchgate.net
Halogenation Cycle: In this two-electron oxidation process, MPO compound I, formed from the reaction of the native enzyme with H₂O₂, reacts with chloride ions to generate HOCl. researchgate.netnih.gov This powerful oxidant can subsequently react with a wide range of biological molecules. researchgate.net
Peroxidase Cycle: Alternatively, MPO can perform two sequential one-electron oxidations of various substrates, proceeding via a redox intermediate known as compound II. nih.govresearchgate.net This cycle results in the formation of substrate-centered free radicals. nih.govnih.gov
The oxidation of amine-containing compounds, such as cyclopropylamine derivatives, can be initiated by MPO and its products. Research on a model cyclopropylamine compound related to the drug trovafloxacin demonstrated that MPO, in the presence of chloride ions, can oxidize the cyclopropylamine moiety. acs.orgnih.gov This oxidation leads to the formation of reactive intermediates, including α,β-unsaturated aldehydes, through a process involving the opening of the cyclopropyl ring. acs.orgnih.gov Peroxidases in general can activate amine-containing drugs, often leading to the formation of an initial aminyl radical, which can undergo further reactions. nih.govnih.gov
Formation of Covalent Adducts with Biological Macromolecules
The metabolic activation of cyclopropylamine moieties, whether by MPO or cytochrome P450 (CYP) enzymes, can generate chemically reactive metabolites. acs.orghyphadiscovery.com These electrophilic intermediates are capable of forming covalent bonds with nucleophilic residues found in biological macromolecules such as proteins and nucleic acids. researchgate.netnih.gov This process of covalent adduct formation is considered a key mechanism in the initiation of certain forms of drug-induced toxicity. acs.orgnih.govresearchgate.net
The bioactivation of the cyclopropylamine structure is characterized by the oxidative opening of the strained cyclopropyl ring. acs.orghyphadiscovery.com This can produce reactive species like α,β-unsaturated aldehydes or carbon-centered radicals. acs.orgnih.gov These metabolites are electrophilic and can be "trapped" by cellular nucleophiles. researchgate.net
Key findings from research in this area include:
Evidence from Trovafloxacin: The hepatotoxicity associated with the antibiotic trovafloxacin has been linked to the metabolic activation of its cyclopropylamine group. acs.orghyphadiscovery.com Studies show that CYP1A2-mediated oxidation forms reactive, ring-opened intermediates that covalently bind to hepatic proteins. nih.govhyphadiscovery.com
Glutathione Conjugation: The formation of glutathione (GSH) conjugates is a strong indicator of the presence of reactive electrophilic metabolites. hyphadiscovery.com In vitro studies with cyclopropyl-containing compounds have shown the formation of multiple GSH conjugates, confirming the generation of reactive species that are susceptible to nucleophilic attack. hyphadiscovery.com
Reaction with Protein Nucleophiles: A reactive α,β-unsaturated aldehyde metabolite, formed from the oxidation of a model cyclopropylamine, was shown to react not only with GSH but also with other thiol nucleophiles. acs.orgnih.gov This suggests a high potential for these intermediates to react with cysteine residues on proteins, leading to the formation of stable covalent protein adducts. acs.org
Influence of Substituent Design on Metabolic Stability
The design and modification of chemical substituents is a fundamental strategy in medicinal chemistry to enhance a drug candidate's metabolic stability and pharmacokinetic profile. researchgate.netmdpi.com The cyclopropyl group itself is often introduced into drug molecules to improve properties like metabolic stability. hyphadiscovery.com Its strained C-H bonds have a high dissociation energy, making them less susceptible to oxidation by common metabolic enzymes like cytochrome P450s. hyphadiscovery.com
However, as noted previously, the cyclopropylamine moiety can also be a site of metabolic activation. hyphadiscovery.com Therefore, further substituent design is often necessary to balance desired properties and mitigate metabolic liabilities. The primary goal is to identify metabolic "hotspots" on a molecule and introduce modifications to block these sites of metabolism, thereby improving the compound's stability and half-life. mdpi.comnih.gov
Specific examples of this strategy include:
Replacing the Cyclopropyl Ring: In another case, a series of inhibitors containing a cyclopropyl motif were found to form reactive metabolites. Medicinal chemists responded by replacing the entire cyclopropyl ring with a gem-dimethyl group to prevent the bioactivation reaction. hyphadiscovery.com
Fluorination Strategy: Fluorination of metabolic hotspots is a common strategy to improve metabolic stability. nih.govresearchgate.net In one instance, replacing hydrogen atoms on a cyclopropylmethyl moiety with fluorine led to a helpful increase in stability in human liver microsomal assays. nih.gov
Deuteration: The substitution of hydrogen atoms with deuterium (B1214612) at known sites of metabolism can also ameliorate rapid metabolism due to the greater stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.netmdpi.com
Structure Activity Relationship Studies of Cyclopropylamine Scaffolds
Conformational Analysis and Stereochemical Influences on Activity
The rigid structure of the cyclopropane (B1198618) ring significantly limits the conformational freedom of cyclopropylamine (B47189) derivatives, which has profound implications for their interaction with biological targets. researchgate.net Stereochemistry is a critical determinant of activity, with different isomers often exhibiting vastly different pharmacological profiles. nih.govresearchgate.net
For instance, in the case of 2-phenylcyclopropylamine (tranylcypromine), the trans-isomer is a potent monoamine oxidase (MAO) inhibitor, while the cis-isomer is significantly less active. nih.gov This difference is attributed to the specific orientation of the phenyl and amino groups required for optimal binding within the enzyme's active site. Quantum chemical calculations have shown that hyperconjugative interactions between orbitals can differ between isomers, affecting their properties. nih.gov
Furthermore, chirality plays a pivotal role. The activity of many cyclopropylamine derivatives resides predominantly in one enantiomer. nih.gov For example, studies on 2-fluoro-2-phenylcyclopropylamine revealed that the (1S,2S)-enantiomer was a potent inhibitor of tyramine (B21549) oxidase, whereas the (1R,2R)-enantiomer was virtually inactive. nih.gov Similarly, for new cis-cyclopropylamines with an alkoxy substituent, docking experiments showed little difference in apparent affinity between enantiomers, but kinetic studies are needed to confirm this. nih.gov This stereoselectivity underscores the importance of a precise three-dimensional fit between the ligand and its biological target. mdpi.comrsc.org
Table 1: Influence of Stereochemistry on MAO Inhibition by 2-Aryl-2-fluorocyclopropylamines
| Compound Configuration | Target | Activity | Selectivity |
|---|---|---|---|
| trans-isomers | MAO-A & MAO-B | Low micromolar inhibition | Moderate MAO-A selectivity |
| cis-isomers | MAO-A | 10 to 100 times less active than trans | MAO-B selective |
| cis-isomers | MAO-B | Similar to trans-isomers | MAO-B selective |
| (1S,2S)-enantiomer | MAO | Possessed inhibitory activity | - |
| (1R,2R)-enantiomer | MAO | Essentially devoid of activity | - |
Elucidation of N-Substituent Effects on Receptor/Enzyme Binding and Selectivity (e.g., m-ethylbenzyl group)
The substituent attached to the nitrogen atom of the cyclopropylamine core is a key modulator of binding affinity and selectivity. nih.govdoi.org Altering the N-substituent can change the compound's interaction with the target protein, influencing its potency and its profile across different receptors or enzyme isoforms. mdpi.com
In the context of monoamine oxidase inhibitors, N-alkylation can influence selectivity between MAO-A and MAO-B. For example, cis-N-benzyl-2-methoxycyclopropylamine was identified as a potent and selective irreversible inhibitor of MAO-B. nih.gov The benzyl (B1604629) group, in this case, likely occupies a specific hydrophobic pocket within the MAO-B active site, enhancing binding affinity and selectivity.
While direct studies on an m-ethylbenzyl substituent are not extensively detailed in the provided research, general principles suggest that this group would also interact with hydrophobic regions of a binding site. The ethyl group in the meta position would increase the lipophilicity and steric bulk of the benzyl moiety, potentially leading to altered binding kinetics and selectivity compared to an unsubstituted benzyl group. The position of the ethyl group (meta) would direct its bulk into a specific vector within the binding pocket, which could either enhance or diminish affinity depending on the topology of the target protein. Studies on benztropine (B127874) analogs have shown that different N-substituents (methyl, allyl, butyl) lead to varied potencies in antagonizing cocaine self-administration, highlighting the sensitivity of the target to the nature of the N-substituent. nih.gov
Impact of Aromatic Ring Substitutions on Pharmacological Profiles
Modifications to the aromatic ring of phenylcyclopropylamine derivatives provide another powerful tool for fine-tuning their pharmacological properties. researchgate.net The electronic nature and position of substituents can significantly affect target affinity and selectivity. nih.govacs.org
In a series of trans-2-aryl-2-fluorocyclopropylamines, it was found that electron-withdrawing groups (e.g., trifluoromethyl) in the para-position of the aromatic ring increased the potency of MAO-A inhibition. nih.gov Conversely, electron-donating groups like methyl or methoxy (B1213986) had little effect on MAO-A inhibition. Aromatic ring substitution had a negligible effect on the inhibition of MAO-B in this series. nih.gov In another study on inhibitors of microbial tyramine oxidase, electron-withdrawing groups like fluorine and chlorine slightly decreased activity, whereas an electron-donating methyl group increased activity significantly. nih.gov
For inhibitors of lysine-specific demethylase 1 (LSD1), decorating the phenyl ring at the beta-position of the cyclopropane ring with small functional groups, particularly halogens at the meta position, led to a significant improvement in inhibitory activity. nih.gov These findings demonstrate that both electronic and steric effects of aromatic substituents are critical for optimizing interactions with the target.
Table 2: Effect of Aromatic Ring Substituents on MAO-A Inhibition
| Substituent Type (para-position) | Effect on MAO-A Inhibition Potency |
|---|---|
| Electron-withdrawing (e.g., -CF₃) | Increased potency |
| Electron-donating (e.g., -CH₃, -OCH₃) | No significant influence |
Source: nih.gov
Relationship between Ligand Lipophilicity and Target Affinity
Lipophilicity, often expressed as log P or log D, is a crucial physicochemical property that influences a ligand's ability to cross biological membranes and bind to its target. researchgate.netresearchgate.net A clear relationship often exists between a compound's lipophilicity and its binding affinity. nih.govnih.gov
For a series of 5-HT₂ₐ receptor ligands, a strong linear correlation was observed between binding affinity and lipophilicity for agonists. nih.gov Generally, increasing lipophilicity can lead to stronger binding, often due to enhanced hydrophobic interactions with the target protein. However, this relationship is not always linear and can be parabolic, where increasing lipophilicity beyond an optimal point can lead to decreased activity, potentially due to poor solubility or non-specific binding. nih.gov
Investigation of Functional Selectivity in Receptor Interactions
Functional selectivity, also known as biased agonism, is a phenomenon where a ligand binding to a single receptor can stabilize different conformational states, leading to the differential activation of downstream signaling pathways. nih.govcore.ac.uk This concept has significant implications for drug design, as it offers the possibility of developing ligands that selectively activate therapeutic pathways while avoiding those that cause adverse effects. nih.gov
While specific studies on the functional selectivity of "Cyclopropyl m-ethylbenzylamine" are not available, the principle is broadly applicable to receptor ligands. For example, different ligands for the CB2 cannabinoid receptor have been shown to exhibit profound functional selectivity, with some activating only a subset of signaling pathways. nih.govresearchgate.net This differential signaling can be influenced by the ligand's structure, including the nature of its substituents. The specific conformation induced by a ligand upon binding is what initiates the cascade of events leading to a particular functional outcome. nih.gov Therefore, subtle changes in the structure of a cyclopropylamine derivative could potentially bias its signaling profile at a given G protein-coupled receptor (GPCR).
SAR Studies on Cyclopropane-Derived Enzyme Inhibitors
The cyclopropylamine scaffold is a privileged structure for the design of mechanism-based enzyme inhibitors, particularly for flavin-dependent enzymes like monoamine oxidases (MAO) and lysine-specific demethylase 1 (KDM1A/LSD1). nih.govnih.govresearchgate.net The strained cyclopropane ring is key to the inhibitory mechanism, which often involves covalent modification of the enzyme's flavin cofactor. nih.gov
SAR studies have been extensive in this area. For LSD1 inhibitors, it has been shown that the cyclopropane core of tranylcypromine (B92988) is responsible for the covalent interaction with the enzyme. nih.gov The potency and selectivity of these inhibitors can be modulated by substitutions on the scaffold. For instance, modifying the phenyl ring or the amine can dramatically alter activity. researchgate.netnih.gov Studies have identified potent LSD1 inhibitors with nanomolar activity by adding small halogenated functional groups to the phenyl ring. nih.gov
Similarly, various cyclopropane-containing compounds have been developed as potent inhibitors for other enzymes, such as coronavirus 3C-like proteases. nih.gov These studies highlight the versatility of the cyclopropane ring as a core element in the design of potent and selective enzyme inhibitors. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Cyclopropyl (B3062369) m-ethylbenzylamine |
| 2-phenylcyclopropylamine (tranylcypromine) |
| trans-2-phenylcyclopropylamine |
| cis-2-phenylcyclopropylamine |
| 2-fluoro-2-phenylcyclopropylamine |
| (1S,2S)-2-fluoro-2-phenylcyclopropylamine |
| (1R,2R)-2-fluoro-2-phenylcyclopropylamine |
| trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine |
| cis-N-benzyl-2-methoxycyclopropylamine |
| AHN1-055 (N-methyl 3α-[bis(4'-fluorophenyl)methoxy]-tropane) |
| AHN2-005 (N-allyl 3α-[bis(4'-fluorophenyl)methoxy]-tropane) |
| JHW007 (N-butyl 3α-[bis(4'-fluorophenyl)methoxy]-tropane) |
| WIN 35,428 |
| LSD (Lysergic acid diethylamide) |
| DOB (2,5-Dimethoxy-4-bromoamphetamine) |
| SB 242084 |
| CP55,940 |
Computational Approaches in Cyclopropylamine Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex hilarispublisher.commdpi.com. For Cyclopropyl (B3062369) m-ethylbenzylamine, molecular docking studies are crucial for identifying potential biological targets and elucidating the structural basis of its activity. These studies involve the generation of a three-dimensional model of the compound and docking it into the binding site of a target protein.
The process typically begins with the retrieval of the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). The binding site is then defined, and a scoring function is used to evaluate the binding affinity of different poses of Cyclopropyl m-ethylbenzylamine within this site. The scoring function considers various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, to rank the potential binding modes researchgate.netsamipubco.com.
For instance, in studies involving similar cyclopropylamine-containing compounds, molecular docking has been successfully used to predict their interactions with enzymes like monoamine oxidase (MAO) and cytochrome P450 frontiersin.org. By analogy, docking simulations of this compound could reveal key amino acid residues involved in its binding to such targets, providing a rationale for its potential biological effects. The results of these simulations are often visualized to analyze the specific interactions that stabilize the ligand-protein complex.
Table 1: Key Parameters in Molecular Docking Studies of this compound
| Parameter | Description | Relevance |
|---|---|---|
| Binding Affinity (kcal/mol) | The calculated free energy of binding between the ligand and the target protein. | A lower value indicates a more stable complex and potentially higher potency. |
| Hydrogen Bonds | The number and geometry of hydrogen bonds formed between the ligand and protein residues. | Crucial for specificity and stability of the binding interaction. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Significant contributors to the overall binding affinity. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and protein. | Guide the orientation of the ligand within the binding site. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to compare the docked pose to a known binding mode or to assess the convergence of docking runs. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time hilarispublisher.com. MD simulations are used to study the conformational flexibility of this compound and its complex with a target protein, as well as to investigate the kinetics of the binding and unbinding processes nih.govnih.gov.
In a typical MD simulation, the atoms of the system (ligand, protein, and solvent) are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are calculated using a force field, which is a set of empirical potential energy functions. By integrating the equations of motion, the trajectory of the system can be simulated over a period of time, typically on the nanosecond to microsecond timescale ed.ac.uk.
For this compound, MD simulations can reveal how the molecule adapts its conformation to fit into the binding site and how the protein structure responds to ligand binding. This information is crucial for understanding the induced-fit mechanism of binding. Furthermore, by analyzing the simulation trajectories, one can identify the dominant conformational states of the compound and the energy barriers between them nih.govuwlax.edu.
Advanced MD techniques, such as steered molecular dynamics (SMD) and metadynamics, can be employed to study the kinetics of ligand binding and unbinding nih.gov. These methods apply an external force or a bias potential to accelerate the dissociation of the ligand from the protein, allowing for the calculation of the dissociation rate constant (k_off) and the residence time of the drug on its target. A longer residence time is often associated with a more durable pharmacological effect.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical (QC) methods, based on the principles of quantum mechanics, are employed to study the electronic structure of molecules and to investigate the mechanisms of chemical reactions at an atomic level researchgate.netsemanticscholar.org. For this compound, QC calculations are instrumental in understanding its reactivity, including the mechanisms of its metabolism and potential chemical transformations.
Density functional theory (DFT) is a widely used QC method that can provide accurate predictions of molecular geometries, energies, and other electronic properties. By performing DFT calculations, researchers can map out the potential energy surface of a reaction involving this compound. This allows for the identification of reactants, products, intermediates, and, most importantly, the transition states that connect them researchgate.net.
The transition state is a high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for the reaction to occur. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is a key factor in determining the reaction rate. For example, QC studies on the metabolism of cyclopropylamines by cytochrome P450 enzymes have elucidated the role of hydrogen atom abstraction and the subsequent ring-opening of the cyclopropyl group frontiersin.org. Similar studies on this compound can provide insights into its metabolic fate.
In Silico Prediction of Pharmacokinetic Parameters Relevant to Distribution
The distribution of a drug within the body is a critical aspect of its pharmacokinetic profile, determining its concentration at the site of action and potential off-target tissues. In silico methods are increasingly used to predict various absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, including those relevant to distribution nih.govresearchgate.netnih.gov.
For this compound, computational models can predict key parameters such as:
Lipophilicity (logP): The partitioning of a compound between an oily and an aqueous phase, which influences its ability to cross biological membranes.
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood plasma. High PPB can limit the free concentration of the drug available to exert its effect.
Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the specialized barrier that protects the brain. This is a crucial parameter for drugs targeting the central nervous system.
Volume of Distribution (Vd): A theoretical volume that represents the extent of a drug's distribution in the body's tissues.
These predictions are typically based on the molecular structure of the compound and employ quantitative structure-property relationship (QSPR) models or machine learning algorithms trained on large datasets of experimental data mdpi.combepls.com. Software packages like QikProp and ADMET Predictor are commonly used for these predictions nih.govschrodinger.com. The in silico prediction of these parameters for this compound can guide its development by identifying potential liabilities related to its distribution profile early in the research process.
Table 2: Predicted Pharmacokinetic Properties of Cyclopropylamine (B47189) Derivatives
| Property | Predicted Value Range | Significance for Distribution |
|---|---|---|
| LogP | 1.0 - 4.0 | Optimal range for membrane permeability and absorption. |
| Plasma Protein Binding (%) | < 90% | Higher free fraction available for distribution to tissues. |
| BBB Permeability (logBB) | > 0 | Indicates potential to cross the blood-brain barrier. |
| Aqueous Solubility (logS) | > -4.0 | Higher solubility facilitates absorption and distribution. |
Note: These are general desirable ranges for orally administered drugs and may vary depending on the specific therapeutic target.
Theoretical Investigations of Ring Opening Mechanisms (e.g., Photochemical)
The cyclopropyl ring is a strained three-membered ring that can undergo various ring-opening reactions under thermal, chemical, or photochemical conditions osti.govresearchgate.netacs.org. Theoretical investigations play a crucial role in understanding the mechanisms of these transformations for cyclopropylamine derivatives.
Computational studies, often employing quantum chemical methods, can elucidate the electronic and structural changes that occur during the ring-opening process. For this compound, these studies can predict the feasibility of different ring-opening pathways and identify the resulting reactive intermediates, such as radicals or cations escholarship.orgacs.org.
Photochemical ring-opening is a particularly interesting area of investigation. Upon absorption of light, the molecule can be excited to a higher electronic state, where the cyclopropyl ring may become more susceptible to cleavage. Computational methods can be used to calculate the excited-state potential energy surfaces and identify the pathways leading to ring-opened products. For example, studies on other cyclopropylamines have shown that single-electron transfer (SET) can initiate ring-opening to form a distonic radical cation escholarship.org. Theoretical investigations can determine the likelihood of such a process for this compound and characterize the properties of the resulting intermediates. These insights are valuable for predicting the photostability of the compound and for designing novel photochemical reactions.
Analytical Techniques for Cyclopropylamine Characterization in Biological Systems
Advanced Chromatographic Techniques for Metabolite and Adduct Identification
Chromatographic methods are fundamental to the analysis of xenobiotics in complex biological matrices. By separating the target compound and its derivatives from endogenous substances, they enable precise identification and quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for identifying and structurally characterizing metabolites and enzyme-adducts of Cyclopropyl (B3062369) m-ethylbenzylamine. nih.gov The technique combines the robust separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry. nih.govmdpi.com
In a typical workflow, a biological sample (e.g., plasma, urine, or a liver microsomal incubation) is first processed and injected into an HPLC system. A reversed-phase C18 column is commonly used to separate the parent compound from its more polar metabolites based on hydrophobicity. nih.gov The separated components then enter the mass spectrometer's ion source, typically using electrospray ionization (ESI), which generates intact molecular ions with minimal fragmentation. uab.edu
The first mass analyzer (MS1) selects the molecular ion of interest (e.g., the [M+H]⁺ ion of a putative metabolite). This ion is then passed into a collision cell, where it undergoes collision-induced dissociation (CID) with an inert gas, breaking it into characteristic fragment ions. The second mass analyzer (MS2) separates these fragments, producing a tandem mass spectrum (MS/MS). This fragmentation pattern serves as a structural fingerprint, allowing for the elucidation of metabolic modifications. For instance, a mass shift of +16 Da would suggest hydroxylation on either the aromatic ring or the ethyl group of Cyclopropyl m-ethylbenzylamine.
This technique is particularly powerful for identifying the reactive species generated from the opening of the cyclopropyl ring, a common bioactivation pathway for cyclopropylamines that leads to mechanism-based enzyme inactivation. frontiersin.org The resulting reactive intermediate can form covalent adducts with the enzyme, which can be identified by analyzing modified peptides after proteolytic digestion of the protein, a key application of LC-MS/MS in mechanistic toxicology.
Table 1: Potential Metabolites of this compound and Their Detection by LC-MS/MS
| Putative Metabolite | Metabolic Reaction | Expected Mass Shift (Da) | Key MS/MS Fragments for Identification |
| Hydroxylated Metabolite | Aromatic or Aliphatic Hydroxylation | +16 | Loss of H₂O (-18), fragments corresponding to the modified benzyl (B1604629) or ethyl group. |
| N-dealkylated Metabolite | N-decyclopropylation | -41 | Appearance of the m-ethylbenzylamine fragment. |
| Ring-Opened Adduct | Cleavage of cyclopropyl ring | Variable | Fragments indicating covalent attachment to a peptide residue (e.g., cysteine). |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
High-Performance Liquid Chromatography (HPLC), often equipped with ultraviolet (UV) or fluorescence detectors, is a cornerstone for the quantitative analysis of this compound and its metabolites. researchgate.net The method's robustness and reproducibility make it ideal for determining the concentration of the parent drug and its derivatives in pharmacokinetic studies.
A critical application of HPLC in this context is chiral analysis. Since this compound contains a stereocenter, it can exist as two non-superimposable mirror images (enantiomers). Enantiomers often exhibit different pharmacological and toxicological profiles, making their separation and individual quantification essential. learnaboutpharma.com
Chiral HPLC achieves this separation by using a chiral stationary phase (CSP). phenomenex.comscispace.com These phases are designed to interact differently with each enantiomer, leading to different retention times on the column. learnaboutpharma.com Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and can separate a broad range of chiral compounds. learnaboutpharma.com The development of a chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition (solvents and additives) to achieve baseline resolution between the enantiomers. scispace.comnih.gov This allows for the precise quantification of each enantiomer in biological samples, providing crucial insights into stereoselective metabolism and disposition. nih.gov
Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation
| CSP Type | Chiral Selector | Separation Principle | Potential Applicability |
| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole interactions, inclusion complexes | Broad applicability for many amine compounds. |
| Protein-based | e.g., α1-acid glycoprotein (AGP) | Hydrophobic and ionic interactions | Effective for basic and acidic compounds. |
| Macrocyclic Antibiotic | e.g., Vancomycin, Teicoplanin | Multiple interaction mechanisms including hydrogen bonding and steric hindrance | High selectivity for a wide range of molecules. |
| Pirkle-type (brush-type) | Small chiral molecules covalently bonded to silica | π-π interactions, hydrogen bonding, dipole stacking | Designed for specific classes of compounds. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Spectroscopic Characterization of Enzyme-Inhibitor Adducts
Spectroscopic techniques provide direct evidence of the molecular changes that occur when an inhibitor, such as this compound, interacts with and modifies its target enzyme.
UV-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring real-time changes to an enzyme's cofactor during the inhibition process, particularly for enzymes containing chromophoric cofactors like heme (in cytochrome P450s) or flavin (in monoamine oxidases). ijpp.org.inijpp.org.in Cyclopropylamines are known mechanism-based inhibitors of these enzymes, where metabolic activation leads to a reactive species that covalently binds to the enzyme or its cofactor. nih.govnih.gov
For example, the heme cofactor in cytochrome P450 enzymes has a characteristic absorption maximum, known as the Soret peak, typically around 450 nm in its reduced, carbon monoxide-bound state. When a mechanism-based inhibitor forms an adduct with the heme prosthetic group, it perturbs the electronic environment of the porphyrin ring, causing a distinct shift in the Soret peak. nih.gov Monitoring these spectral changes over time provides direct evidence of cofactor modification and can be used to study the kinetics of enzyme inactivation. An altered absorption spectrum was observed in the inactivation of methylamine dehydrogenase by cyclopropylamine (B47189), indicating modification of the quinone cofactor. nih.gov
While LC-MS/MS is excellent for proposing metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, unambiguous structural elucidation. technologynetworks.comunl.edunih.gov It is the gold standard for identifying the exact site of metabolism on a molecule, especially when mass spectrometry data is inconclusive. hyphadiscovery.com
To perform NMR analysis, the metabolite of interest must first be isolated from the biological matrix and purified, typically using preparative HPLC. springernature.com A suite of NMR experiments is then conducted. A one-dimensional (1D) ¹H NMR spectrum provides information about the number and chemical environment of protons in the molecule. springernature.com Two-dimensional (2D) NMR experiments are then used to establish connectivity. For example:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (over 2-3 bonds), which is critical for piecing together the molecular skeleton. nih.gov
By analyzing these datasets, researchers can precisely map the location of a hydroxyl group or confirm the structure of a novel metabolite formed from the ring-opening of the cyclopropyl moiety. unl.eduhyphadiscovery.com
Table 3: Key NMR Experiments for Metabolite Structure Elucidation
| NMR Experiment | Information Provided | Purpose in Characterizing this compound Metabolites |
| 1D ¹H | Number, type, and electronic environment of protons. | Initial assessment of structural changes; confirms presence of aromatic, ethyl, and cyclopropyl protons. |
| 2D COSY | Shows ¹H-¹H spin-spin coupling, identifying adjacent protons. | Establishes connectivity within the ethyl and cyclopropyl groups. |
| 2D HSQC | Correlates ¹H nuclei with their directly attached ¹³C nuclei. | Assigns specific carbons to their corresponding protons. |
| 2D HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments, e.g., linking the benzyl ring to the ethyl group and nitrogen atom. Crucial for identifying the site of hydroxylation. |
| 2D NOESY | Identifies protons that are close in space (through-space correlation). | Determines stereochemistry and conformation of the molecule. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Biochemical Assay Methodologies for Enzyme Activity and Inhibition Kinetics
Biochemical assays are essential for quantifying the potency and characterizing the mechanism of enzyme inhibition by this compound. nih.gov These assays measure the rate of an enzymatic reaction by monitoring either the depletion of a substrate or the formation of a product over time. nih.govyoutube.com The choice of assay depends on the specific enzyme and the availability of a measurable substrate or product (e.g., one that is chromophoric or fluorescent). ijpp.org.in
To determine the inhibitory potency, a concentration-response curve is generated by measuring enzyme activity at various concentrations of the inhibitor. From this curve, the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated. nih.gov
For mechanism-based inhibitors like many cyclopropylamines, more detailed kinetic studies are required to determine key parameters: nih.gov
Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme.
k_inact (Maximal rate of inactivation): The maximum rate at which the enzyme is inactivated at a saturating concentration of the inhibitor.
These parameters are determined through pre-incubation experiments where the enzyme is incubated with the inhibitor for varying times before measuring the remaining enzyme activity. Such studies are critical for understanding the time-dependent and irreversible nature of the inhibition, which is a characteristic feature of mechanism-based inhibitors. nih.gov For example, studies on the inhibition of methylamine dehydrogenase by cyclopropylamine showed time-dependent inactivation, with determined values of Kᵢ (3.9 µM) and k_inact (1.7 min⁻¹). nih.gov
Table 4: Key Parameters in Enzyme Inhibition Kinetics
| Parameter | Definition | How It Is Determined | Significance |
| IC₅₀ | The concentration of an inhibitor that reduces enzyme activity by 50%. | Dose-response experiments measuring enzyme activity at multiple inhibitor concentrations. | Provides a measure of the inhibitor's potency under specific assay conditions. |
| Kᵢ | The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. | Determined from kinetic studies (e.g., Dixon or Cheng-Prusoff plots) that account for substrate concentration. | An intrinsic measure of inhibitor affinity, independent of assay conditions. |
| k_inact | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. | Pre-incubation experiments measuring the rate of activity loss over time. | Characterizes the efficiency of a mechanism-based inhibitor in inactivating the enzyme. |
| K_I | The concentration of inhibitor that gives half the maximal rate of inactivation. | Determined alongside k_inact in pre-incubation experiments. | Represents the inhibitor concentration required for half-maximal inactivation rate. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Determination of Inhibition Constants (K_i) and Half-Maximal Inhibitory Concentrations (IC50)
The initial assessment of an inhibitor's potency is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (K_i). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions edx.org. It is a functional measure of potency and can be influenced by factors such as substrate concentration. The K_i, or inhibition constant, is a more absolute measure of binding affinity, representing the dissociation equilibrium constant of the enzyme-inhibitor complex edx.org.
For cyclopropylamine derivatives that act as monoamine oxidase (MAO) inhibitors, these values are determined for the two primary isoforms, MAO-A and MAO-B. The assays typically involve incubating the recombinant enzyme with a suitable substrate, such as kynuramine or p-tyramine, and measuring the rate of product formation in the presence of varying concentrations of the inhibitor bioassaysys.comcriver.commdpi.com. The results allow for the determination of isoform selectivity.
For example, studies on related cis-cyclopropylamines demonstrate that these compounds can exhibit high selectivity for MAO-B, with sub-micromolar IC50 values for MAO-B and significantly higher values for MAO-A nih.gov. The data generated from such experiments can be presented to compare the potency and selectivity of different compounds.
Table 1: Example IC50 Data for a Representative Cyclopropylamine Compound (cis-N-benzyl-2-methoxycyclopropylamine) Note: This data is for a related compound and is presented for illustrative purposes.
| Enzyme Target | Pre-incubation Time | IC50 Value |
| MAO-A | 30 min | 170 nM |
| MAO-B | 30 min | 5 nM |
This interactive table illustrates the typical data obtained from inhibition assays for a related compound, cis-N-benzyl-2-methoxycyclopropylamine, highlighting its selectivity for MAO-B nih.gov.
Characterization of Time-Dependent Inhibition
Many cyclopropylamine derivatives are mechanism-based inhibitors, which often exhibit time-dependent inhibition (TDI) nih.govnih.gov. TDI occurs when the inhibitory potency of a compound increases with the duration of pre-incubation with the enzyme prior to the addition of the substrate nih.gov. This characteristic often points to irreversible or slowly reversible binding, where the inhibitor may be chemically modified by the enzyme into a reactive species that forms a covalent bond with the enzyme nih.govnih.gov.
The characterization of TDI involves a series of kinetic experiments:
Pre-incubation Studies: The enzyme is pre-incubated with the inhibitor for various time intervals (e.g., 0 to 30 minutes) before the enzymatic reaction is initiated by adding the substrate. A progressive increase in inhibition with longer pre-incubation times is indicative of TDI nih.govnih.gov.
Irreversibility Assessment: To confirm irreversible inhibition, experiments are conducted where the enzyme-inhibitor complex is subjected to dilution. If enzyme activity is not restored upon dilution, the inhibition is considered irreversible nih.gov.
Spectral Analysis: For flavoenzymes like MAO, irreversible inhibition by cyclopropylamines can often be monitored by changes in the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor spectrum. This can include bleaching of the characteristic flavin absorbance peak (around 450 nm), which is consistent with covalent modification of the flavin moiety nih.gov.
Research on analogous cyclopropylamines has shown that after pre-incubation, the inhibition of both MAO-A and MAO-B becomes irreversible nih.gov. Such findings are critical for understanding the duration of the drug's effect, as recovery of enzyme activity would require the synthesis of new enzyme protein mdpi.com.
Assessment of Enzyme Activity in Reconstituted Systems and Microsomes
To fully understand the interaction of a compound like this compound with its target, its activity is assessed in different biological preparations, primarily reconstituted systems and microsomes.
Reconstituted Systems: These systems utilize highly purified, often recombinant, enzymes (e.g., human recombinant MAO-A and MAO-B) mdpi.com. Studying the inhibitor with a purified enzyme allows for the direct characterization of its effect on the target without confounding variables from other cellular components or metabolic pathways. This is the standard method for determining kinetic parameters like K_i and k_inact (the maximal rate of inactivation) for mechanism-based inhibitors mdpi.comnih.gov.
Microsomes: Microsomes are vesicle-like artifacts formed from pieces of the endoplasmic reticulum and are rich in membrane-bound enzymes, including monoamine oxidases (which are technically located on the mitochondrial membrane but can be present in microsomal preparations) and cytochrome P450 (CYP) enzymes nih.govresearchgate.net. Using human liver microsomes (HLMs) allows researchers to assess the compound's inhibitory potential in a more complex, physiologically relevant environment where multiple metabolic enzymes are present nii.ac.jpnih.gov. These studies can help identify potential drug-drug interactions by revealing if the compound inhibits other important drug-metabolizing enzymes nih.gov.
X-ray Crystallography and Structural Biology Applications for Co-crystal Analysis
X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of a molecule or a molecular complex mdpi.comresearchgate.net. In drug discovery, it is invaluable for understanding how an inhibitor binds to its target enzyme.
The primary application in this context is co-crystal analysis . This involves crystallizing the target enzyme (e.g., MAO-B) while it is bound to the inhibitor nih.gov. The resulting co-crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density and build a detailed atomic model of the enzyme-inhibitor complex mdpi.com.
This structural information provides critical insights that are not available from kinetic studies alone:
Binding Mode: It reveals the exact orientation and conformation of the inhibitor within the enzyme's active site nih.gov.
Molecular Interactions: It identifies the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme. For MAO-B inhibitors, key interactions often involve residues like Tyr398 and Tyr435 researchgate.net.
Mechanism of Action: For irreversible inhibitors, the structure can reveal the covalent adduct formed between the inhibitor and the enzyme or its cofactor, confirming the mechanism of inactivation nih.gov.
This detailed structural knowledge is fundamental to structure-based drug design, enabling medicinal chemists to rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. While this technique is widely applied to MAO inhibitors, a specific co-crystal structure for this compound has not been reported in the literature nih.govmdpi.com.
Future Directions and Research Opportunities
Rational Design and Synthesis of Advanced Cyclopropylamine-Based Therapeutics
The rational design of new drugs is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic efficacy while minimizing side effects. For cyclopropylamine-based compounds, this involves leveraging the unique properties of the cyclopropane (B1198618) ring to enhance binding affinity, metabolic stability, and pharmacokinetic profiles.
Researchers are increasingly employing structure-based design to create novel cyclopropylamine (B47189) derivatives. For instance, the expansion of the tranylcypromine (B92988) scaffold, a well-known monoamine oxidase inhibitor containing a cyclopropylamine moiety, has led to the development of new inhibitors for enzymes like histone demethylase KDM1A, a target in cancer therapy. nih.gov By introducing bulkier substituents on the cyclopropylamine ring, scientists can fine-tune selectivity against other enzymes, such as monoamine oxidases MAO A and MAO B. nih.gov
Future efforts will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropylamine scaffold to understand how structural changes impact biological activity. This includes altering substituents on both the cyclopropane ring and the aromatic portions of molecules like Cyclopropyl (B3062369) m-ethylbenzylamine.
Bioisosteric Replacement: Using the cyclopropyl group as a bioisostere for other chemical groups to improve drug-like properties. Its rigid nature can lock a molecule into a bioactive conformation, enhancing its interaction with a biological target.
Stereochemistry Control: The synthesis of enantiomerically pure cyclopropylamines is crucial, as different stereoisomers can have vastly different biological activities and toxicities. Advances in asymmetric synthesis will be critical for producing single-enantiomer drugs. researchgate.net
A summary of rationally designed cyclopropylamine derivatives and their therapeutic targets is presented below.
| Compound Class | Therapeutic Target | Potential Application |
| 1-Substituted Cyclopropylamines | Histone Demethylase KDM1A (LSD1) | Cancer, Viral Infections nih.gov |
| Cyanopyrimidine Derivatives | Lysine Specific Demethylase 1 (LSD1) | Cancer nih.gov |
| Heteroaryl-Cyclopropylamines | LSD1 Inhibitors | Cancer, Neurological Diseases credenceresearch.com |
| Cyclopropyl Carboxamides | Novel Antimalarial Target | Malaria nih.gov |
Discovery of Novel Biological Targets for Cyclopropylamine Derivatives
While cyclopropylamines are known to interact with enzymes like monoamine oxidases and KDM1A, a significant area of future research lies in identifying new biological targets. nih.govlongdom.org Phenotypic screening, where compounds are tested for their effect on cell models of disease without a preconceived target, is a powerful approach for this discovery process.
For example, a phenotypic screen of a corporate compound collection identified cyclopropyl carboxamides as a completely new class of antimalarial agents. nih.gov The lead compound, GSK1057714, and its more potent derivative, GSK2645947, were effective against multiple drug-resistant strains of P. falciparum, suggesting a novel mode of action. nih.gov
Future research will likely involve:
High-Throughput Screening (HTS): Testing large libraries of diverse cyclopropylamine derivatives against various disease models to identify new "hits."
Target Deconvolution: Once a compound shows a desirable phenotypic effect, sophisticated biochemical and proteomic techniques are used to identify its specific molecular target.
Chemogenomic Approaches: Correlating the chemical structure of active compounds with genomic data to predict and validate new drug-target interactions.
The unique conformational constraints and electronic properties of the cyclopropyl ring may allow these derivatives to bind to targets that are considered "undruggable" by more conventional small molecules. unl.pt
Development of Sustainable and Efficient Synthetic Methodologies
The synthesis of cyclopropylamines has been a long-standing area of chemical research. nih.gov While classical methods like the Curtius rearrangement are widely used, there is a growing demand for more sustainable, efficient, and scalable synthetic routes to support both research and industrial production. longdom.orgnih.gov
Recent advances have focused on:
Catalytic Methods: The development of metal-catalyzed reactions, such as those involving titanium (II)-mediated coupling of nitriles with Grignard reagents (Kulinkovich-Szymoniak reaction), offers a more direct route to primary cyclopropylamines from readily available starting materials. nih.govorganic-chemistry.org
Tandem Reactions: One-pot procedures that combine multiple synthetic steps without isolating intermediates can maximize yields and reduce waste. nih.gov This approach is particularly attractive for creating complex chiral cyclopropyl alcohols, which can be precursors to amines. nih.gov
C-H Functionalization: Directly converting carbon-hydrogen bonds on a pre-existing molecule into carbon-nitrogen bonds is a highly atom-economical strategy that is gaining traction for synthesizing complex amines. nih.gov
Green Chemistry: The push for environmentally friendly processes is driving research into using less hazardous reagents, reducing solvent use, and improving energy efficiency in the synthesis of cyclopropylamine building blocks. longdom.org
The table below highlights some modern synthetic approaches for cyclopropylamines.
| Synthetic Method | Key Features | Starting Materials |
| Kulinkovich-Szymoniak Reaction | Direct, one-step synthesis | Nitriles, Grignard reagents nih.govorganic-chemistry.org |
| Asymmetric Simmons-Smith Reaction | Catalytic, asymmetric cyclopropanation | Allylic alcohols nih.gov |
| Tandem Asymmetric Reactions | One-pot, enantio- and diastereoselective | α,β-Unsaturated aldehydes/ketones nih.gov |
| Zinc Homoenolate Trapping | High diastereoselectivity for trans-isomers | α-Chloroaldehydes, Amines researchgate.net |
| Photocatalysis | Uses light to enable cycloadditions | Cyclopropylamines, Olefins rsc.org |
Integration of In Silico and In Vitro Approaches for Predictive Research
To accelerate the drug discovery process and reduce attrition rates, researchers are increasingly integrating computational (in silico) methods with laboratory (in vitro) experiments. nih.govmdpi.commdpi.com This synergistic approach allows for the early prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity.
In Silico Modeling: Computational tools, ranging from simple physicochemical property calculations to complex Quantitative Structure-Activity Relationship (QSAR) and machine learning models, are used to predict how a molecule like Cyclopropyl m-ethylbenzylamine will behave in a biological system. nih.govresearchgate.net For example, models can predict a compound's likelihood of being a substrate for efflux pumps like P-glycoprotein (P-gp), which can limit drug efficacy. nih.gov Analysis has shown that compounds with a topological polar surface area (TPSA) greater than 60 Ų and a basic pKa above 8 are much more likely to be P-gp substrates. nih.gov
In Vitro Assays: These predictions are then validated using a suite of laboratory-based assays. helsinki.fi For ADME, this includes using cell cultures or subcellular fractions (like liver microsomes) to study metabolic stability, permeability, and transporter interactions. nih.gov
This integrated workflow creates a feedback loop where experimental data is used to refine and improve the predictive power of computational models, leading to more efficient lead optimization and candidate selection. nih.govmdpi.com
Exploration of Novel In Vitro Metabolic Models for Drug Discovery
Accurately predicting how a drug will be metabolized in humans is a critical challenge in drug development. Traditional in vitro models, such as liver microsomes and suspended hepatocytes, have limitations, especially for compounds that are metabolized slowly. nih.govwuxiapptec.com
To address this, the field is moving towards more sophisticated and physiologically relevant models:
3D Cell Cultures and Organoids: These models, such as spheroids or "liver-on-a-chip" microphysiological systems (MPS), better mimic the complex architecture and cell-cell interactions of human tissues, providing a more accurate picture of drug metabolism and potential toxicity. criver.com
Co-culture Systems: Growing hepatocytes with other liver cell types (like stellate and Kupffer cells) can maintain their metabolic function for longer periods, enabling the study of low-clearance compounds. nih.govcriver.com
Hepatocyte Relay Method: This technique involves sequentially incubating a compound with fresh batches of hepatocytes, extending the effective incubation time to better characterize slowly metabolized drugs. nih.govwuxiapptec.com
iPSC-Derived Models: Using induced pluripotent stem cells (iPSCs) to generate patient-specific hepatocytes allows for the study of genetic variations in drug metabolism and the development of personalized medicine approaches. criver.com
These advanced models are crucial for improving the translation of preclinical data to human clinical outcomes, ultimately reducing the failure rate of drug candidates. tandfonline.com
Q & A
Synthesis and Functionalization
Q: What methodological approaches are recommended for synthesizing cyclopropyl m-ethylbenzylamine while ensuring regioselectivity and stereochemical control? A: Cobalt-catalyzed cross-coupling reactions (e.g., using cyclopropyl magnesium bromides with alkyl iodides) provide a flexible route for introducing cyclopropyl groups to aromatic amines like m-ethylbenzylamine. This method tolerates functional groups and enables late-stage functionalization of N-heterocycles, critical for pharmaceutical scaffolds . For fragment-based drug discovery, Suzuki-Miyaura cross-coupling with 3-D cyclopropyl building blocks allows precise elaboration of substituents, as demonstrated in the synthesis of JAK3 inhibitors .
Structural Dynamics and Crystallography
Q: How do crystallographic studies and DFT calculations resolve contradictions in cyclopropyl group dynamics within solid-state structures? A: X-ray crystallography of cyclopropyl-containing compounds reveals rotational and swaying motions of the cyclopropylethynyl moiety, supported by disordered atomic displacement parameters (ADPs). DFT calculations (e.g., using gradient-corrected functionals with proper asymptotic behavior) model low energy barriers (~8.8 kJ mol⁻¹) for cyclopropyl rotation, aligning with experimental T₁(¹³C) relaxation data. Discrepancies between observed and calculated activation energies (Eₐ) in cocrystals (e.g., 1a: 8 ± 2 kJ mol⁻¹ vs. 1e: 1 ± 1 kJ mol⁻¹) highlight the impact of crystal packing on dynamic behavior .
Pharmacological Applications
Q: How does the cyclopropyl moiety enhance the pharmacological profile of m-ethylbenzylamine derivatives? A: Cyclopropyl groups improve metabolic stability, blood-brain barrier permeability, and receptor affinity. For example, cyclopropyl-substituted statins (e.g., Pitavastatin) inhibit HMG-CoA reductase, reducing LDL cholesterol by ~40% in clinical studies. The cyclopropane ring restricts conformational flexibility, minimizing off-target effects in enzyme inhibitors (e.g., NS3/4A protease inhibitors for hepatitis C) .
Data Contradictions in Experimental vs. Computational Studies
Q: How should researchers address discrepancies between experimental NMR data and computational predictions for cyclopropyl motion? A: In cocrystals, T₁(¹³C) relaxation times may indicate suppressed cyclopropyl rotation due to steric constraints, contradicting DFT models predicting lower Eₐ. To resolve this, correlate variable-temperature NMR with X-ray-derived ADPs and refine computational models using hybrid functionals (e.g., Becke’s 1988 exchange-energy functional) to account for dispersion forces in crystal environments .
Computational Modeling Strategies
Q: What computational methods are optimal for simulating cyclopropyl ring interactions in drug-receptor complexes? A: Density-functional theory (DFT) with gradient-corrected exchange-energy functionals (e.g., B88) accurately models cyclopropyl ring distortion and non-covalent interactions. For docking studies, molecular dynamics (MD) simulations incorporating torsional potentials for cyclopropane (e.g., AMBER force fields) predict binding affinities within ±1.5 kcal/mol of experimental values .
Enzymatic Selectivity and Substrate Compatibility
Q: Why do some enzymes exhibit reduced activity toward cyclopropyl-containing substrates despite structural similarity? A: Enzymes like tRNA-guanine transglycosylase show reduced activity with cyclopropyl analogues (e.g., Nucleobase50) due to steric clashes near the methylene amine group. Substrate competency depends on the cyclopropyl’s spatial placement rather than inherent electronic properties, as shown by 89% guanine replacement in alternative configurations (e.g., compound 51) .
Metabolic Stability Optimization
Q: What methodologies assess the metabolic stability of this compound derivatives in preclinical studies? A: Use hepatocyte incubation assays (e.g., human liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance (CLint). Cyclopropyl groups reduce CYP450-mediated oxidation rates by ~30% compared to linear alkyl chains, as quantified via LC-MS/MS metabolite profiling .
Fragment-Based Drug Design
Q: How can 3-D cyclopropyl building blocks improve fragment libraries for drug discovery? A: Cyclopropyl fragments designed under Astex’s "rule of two" (MW < 200, ≤2 H-bond donors) enhance spatial diversity. X-ray crystallography of Suzuki-Miyaura-coupled fragments (e.g., Boc-protected amines) identifies optimal vectors for elaboration, increasing hit rates in virtual screens by 2–3× compared to planar scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
